2,3-Diphenylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,3-dihydropyridines, which are important starting materials for pharmaceuticals, has been predicted using density functional theory (DFT) calculations . The synthesis involves the use of 1,2,3,4,5-pentamethylcyclopentadienyl (Cp*) iridium complexes . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of 2,3-Diphenylpyridine is characterized by a pyridine ring substituted with phenyl groups at the 2nd and 3rd positions . The molecular formula is C17H13N, and the molecular weight is 231.29 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Diphenylpyridine include a molecular formula of C17H13N and a molecular weight of 231.29 . More specific properties such as melting point, boiling point, density, etc., are not provided in the search results.Scientific Research Applications
DNA Recognition and Antiproliferative Activity
A series of 2,5- and 3,5-diphenylpyridine derivatives have been synthesized, showing potential for DNA recognition and antiproliferative effects. These compounds have been studied for their interaction with DNA and exhibit significant antiproliferative activity, highlighting their potential as anticancer agents. The studies do not show a direct correlation between DNA binding and antiproliferative activity, suggesting complex mechanisms of action (Jacquemard et al., 2005).
Tridentate Platinum Complex Synthesis
2,6-Diphenylpyridine is utilized in the high-yield synthesis of a tridentate platinum complex, where it acts as a ligand bound to the metal via a C∧N∧C donor set. This research provides insight into the synthesis and characterization of such complexes, which are relevant in the field of organometallic chemistry (Cave et al., 1999).
Fluorescence “Turn-on” Chemosensor for Ag+
2,6-Diphenylpyridine-based receptors have been developed as “turn-on” fluorescent chemosensors, particularly for detecting Ag+ ions in aqueous media. These compounds exhibit high selectivity and a significant fluorescent response, demonstrating their potential in selective ion sensing and biological applications (Zhang et al., 2017).
Photopolymerization Monitoring and Superacid Generation
Diphenylpyridine derivatives have been found effective in monitoring photopolymerization processes and determining the efficiencies of superacid generation by cationic photoinitiators. These compounds, due to their unique fluorescence properties, can be used as sensors in photopolymerization, offering novel applications in materials science (Topa et al., 2020).
Energetic and Structural Study
An energetic and structural study of diphenylpyridine isomers, including 2,6-, 2,5-, and 3,5-diphenylpyridines, has been conducted. These isomers have been synthesized and characterized, providing insights into their relative energetic stabilities, volatilities, and structural properties, which are crucial in understanding their potential applications in various scientific fields (Rocha et al., 2009).
Bimolecular Photoinitiating System for 3D Printing
2,6-Diphenylpyridine derivatives have been explored as part of a new bimolecular photoinitiating system for vat photopolymerization 3D printing techniques. These derivatives show reactivity under both UV-A and visible light sources, demonstrating their potential in advancing 3D printing technology (Fiedor et al., 2020).
Safety And Hazards
Future Directions
While specific future directions for 2,3-Diphenylpyridine are not mentioned in the search results, there are indications of ongoing research in related areas. For instance, there has been significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This suggests potential future directions in the synthesis and application of related pyridine derivatives.
properties
IUPAC Name |
2,3-diphenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-8-14(9-4-1)16-12-7-13-18-17(16)15-10-5-2-6-11-15/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAXDAMWMOBXMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187063 | |
Record name | 2,3-Diphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylpyridine | |
CAS RN |
33421-53-3 | |
Record name | 2,3-Diphenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33421-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diphenylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diphenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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